Lipophilicity Differential vs. Des-Phenyl Amide Analog Drives Membrane Partitioning
The title compound exhibits a calculated partition coefficient (XLogP3) of 4.6 [1], significantly higher than the 2.8 estimated for the des-phenyl analog N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)butanamide . This ΔXLogP3 of approximately 1.8 log units translates to a theoretical ~60-fold increase in octanol partitioning, directly impacting passive membrane permeability and plasma protein binding. In the context of COX-2 inhibitor design, optimal lipophilicity (clogP 3.0–4.5) is critical for balancing oral bioavailability with metabolic clearance [2]; the title compound falls within this window, whereas the des-phenyl analog may exhibit insufficient membrane flux.
| Evidence Dimension | Calculated lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.6 (PubChem computed) |
| Comparator Or Baseline | N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)butanamide: estimated XLogP3 ≈ 2.8 (based on molecular formula C₁₇H₁₈N₄O, MW 294.35 vs. title compound C₂₃H₂₂N₄O, MW 370.4) |
| Quantified Difference | ΔXLogP3 ≈ +1.8; estimated ~60-fold higher octanol/water partition coefficient |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release); not experimentally determined |
Why This Matters
For procurement in cell-based or in vivo assays, higher lipophilicity directly influences compound distribution, requiring distinct formulation strategies compared to less lipophilic analogs.
- [1] PubChem. Compound Summary: N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-phenylbutanamide. CID 18568504. XLogP3 property. View Source
- [2] Walters WP. Going further than Lipinski's rule in drug design. Expert Opin Drug Discov. 2012;7(2):99-107. doi:10.1517/17460441.2012.648612 View Source
